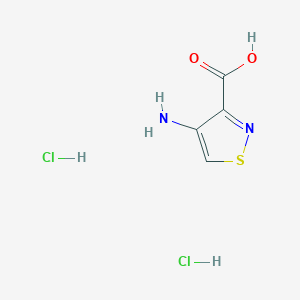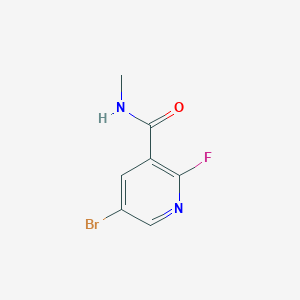
5-Bromo-2-fluoro-N-methylnicotinamide
Übersicht
Beschreibung
5-Bromo-2-fluoro-N-methylnicotinamide (BFMN) is an organic compound. It has a CAS Number of 1310416-54-6 and a molecular weight of 233.04 .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-N-methylnicotinamide is C7H6BrFN2O . The average mass is 233.038 Da and the mono-isotopic mass is 231.964752 Da .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-N-methylnicotinamide is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Studies :
- Sutherland & Gallagher (2003) demonstrated a method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid, a derivative of 5-bromo-2-fluoropyridine, in high yield. This compound was used to synthesize 3,5-disubstituted 2-fluoropyridines and 2-pyridones, illustrating the chemical versatility of fluoropyridine derivatives (Sutherland & Gallagher, 2003).
Biological and Pharmacological Research :
- Kulikowski & Shugar (1979) investigated the methylation and tautomerism of 1-substituted 5-fluorocytosines, which are structurally related to 5-bromo-2-fluoro-N-methylnicotinamide. Their study provides insights into the basicity and tautomeric equilibrium constants of these compounds, which could be relevant for understanding the properties of 5-bromo-2-fluoro-N-methylnicotinamide (Kulikowski & Shugar, 1979).
- Watanabe et al. (1983) synthesized 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, which included fluorine and bromine substitutions. These compounds showed potent anti-herpes virus activity, highlighting the potential of halogenated pyridine derivatives in antiviral research (Watanabe et al., 1983).
Cancer Research and Therapeutics :
- Nduka & Shall (1980) explored the effects of 5-methylnicotinamide, which is structurally related to 5-Bromo-2-fluoro-N-methylnicotinamide, on mouse lymphoma cells. Their findings contribute to the understanding of poly(ADP-ribose) synthetase inhibition, potentially relevant for cancer therapeutics (Nduka & Shall, 1980).
Analytical Chemistry and Metabolism Studies :
- Rosowsky et al. (1981) conducted a study on the synthesis of acyclonucleoside derivatives of 5-fluorouracil, including analyses of metabolic pathways. This research is relevant for understanding the metabolic behavior of fluorinated pyridine compounds (Rosowsky et al., 1981).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause harm by inhalation, contact with skin, and if swallowed . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWVKLDAAARXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-N-methylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



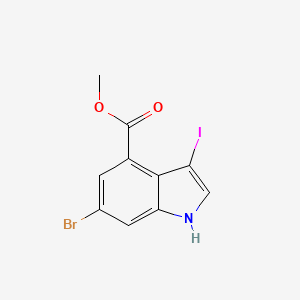

![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)
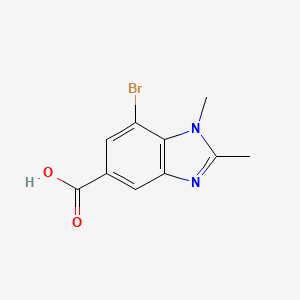

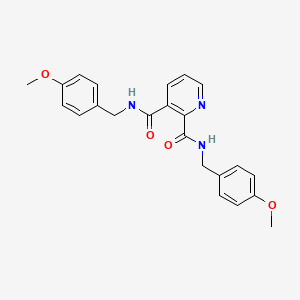
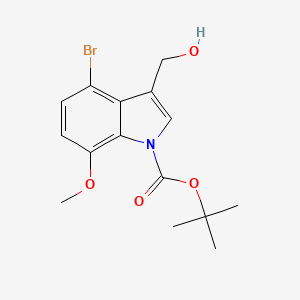

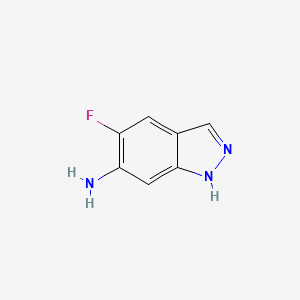
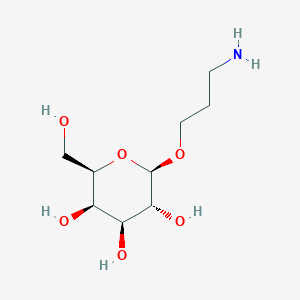
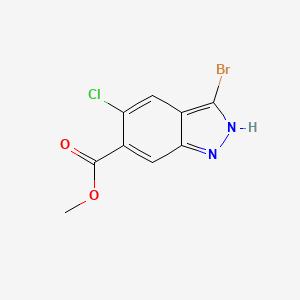
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)

